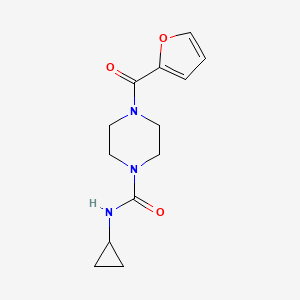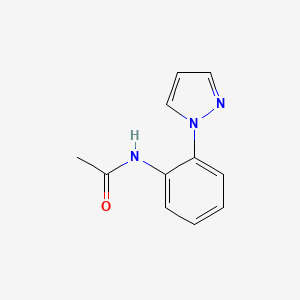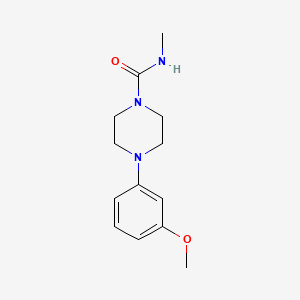
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide, also known as MeOPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives, which have been studied extensively for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide may also exert its effects by binding to receptors such as the 5-HT1A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has also been shown to increase levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. In addition, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to decrease levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has also been shown to have low toxicity in animal studies. However, there are some limitations to using 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate its mechanism of action and to determine the optimal dose and route of administration. Another area of interest is its potential as an anticancer agent. 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to have antitumor activity in animal studies, and further studies are needed to determine its efficacy in humans. Finally, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide may have potential as a treatment for anxiety and depression, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide, or 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide, is a novel compound with potential therapeutic applications in neurology, psychiatry, and oncology. 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to have neuroprotective, anxiolytic, antidepressant, and antitumor effects, among others. While there are some limitations to using 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide in lab experiments, its advantages make it a promising compound for further research. Future studies are needed to elucidate its mechanism of action and to determine its optimal therapeutic applications.
Synthesis Methods
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperazine to form 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide. The final product can be purified using a column chromatography technique.
Scientific Research Applications
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been studied for its anxiolytic and antidepressant effects. In oncology, 4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide has been shown to have antitumor activity and may be useful in the treatment of various types of cancer.
properties
IUPAC Name |
4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-13(17)16-8-6-15(7-9-16)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQPIHIJDDYXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


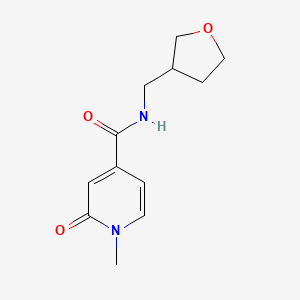
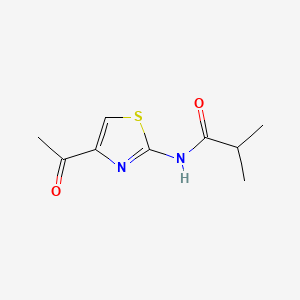
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
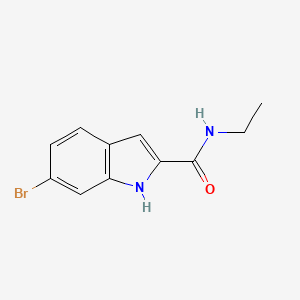
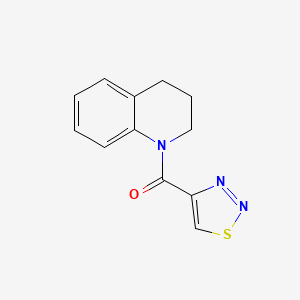
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
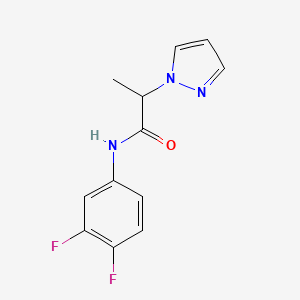
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
